molecular formula C6H9N3OS2 B14508184 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide CAS No. 63237-93-4

4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14508184
CAS No.: 63237-93-4
M. Wt: 203.3 g/mol
InChI Key: RFHVVYSDAJBZCX-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.

    Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is not well-documented. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:

  • 2-Amino-4-methylthiazole
  • 2-Methylthio-4-aminothiazole
  • 4-Amino-2-methylthio-1,3-thiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

63237-93-4

Molecular Formula

C6H9N3OS2

Molecular Weight

203.3 g/mol

IUPAC Name

4-amino-N-methyl-2-methylsulfanyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C6H9N3OS2/c1-8-5(10)3-4(7)9-6(11-2)12-3/h7H2,1-2H3,(H,8,10)

InChI Key

RFHVVYSDAJBZCX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(S1)SC)N

Origin of Product

United States

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